3-(Cyclopropanecarboxamidomethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropanecarboxamidomethyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropanecarboxamidomethyl)benzamide typically involves the reaction of benzoyl chloride with cyclopropanecarboxamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane. The general procedure involves dissolving cyclopropanecarboxamide in dichloromethane, adding an aqueous solution of sodium hydroxide, and then slowly adding benzoyl chloride dropwise while stirring .
Industrial Production Methods
Industrial production of benzamides, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Electrosynthesis is also being explored as a greener and more sustainable method for the preparation of amides .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropanecarboxamidomethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst is a typical method.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of various substituents on the benzene ring.
Scientific Research Applications
3-(Cyclopropanecarboxamidomethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclopropanecarboxamidomethyl)benzamide involves its interaction with specific molecular targets. For instance, benzamides are known to inhibit enzymes such as poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair . This inhibition can lead to the accumulation of DNA damage in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzamide: Known for its use as a PARP inhibitor.
N-Phenylbenzamide: Used in the synthesis of various pharmaceuticals.
Benzanilide: Prepared by the treatment of aniline with benzoyl chloride.
Uniqueness
3-(Cyclopropanecarboxamidomethyl)benzamide is unique due to the presence of the cyclopropane ring, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-[(cyclopropanecarbonylamino)methyl]benzamide |
InChI |
InChI=1S/C12H14N2O2/c13-11(15)10-3-1-2-8(6-10)7-14-12(16)9-4-5-9/h1-3,6,9H,4-5,7H2,(H2,13,15)(H,14,16) |
InChI Key |
CKGQYKRHUKVTJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2=CC(=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.